Dexniguldipine
Overview
Description
Dexniguldipine is a synthetic organic compound belonging to the dihydropyridine class. It is known for its potent antineoplastic properties and its ability to reverse multidrug resistance in cancer cells . The compound has been studied for its selective antiproliferative activity in various tumor models .
Preparation Methods
The synthesis of dexniguldipine involves several steps, starting with the preparation of the dihydropyridine core. The synthetic route typically includes the following steps:
Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-ketoester in the presence of ammonia or an amine to form the dihydropyridine ring.
Substitution Reaction: The introduction of the nitrophenyl group is achieved through a substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diester product.
Chemical Reactions Analysis
Dexniguldipine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dihydropyridine ring allows for various substitution reactions, particularly at the nitrogen and carbon positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include pyridine derivatives and amine-substituted compounds.
Scientific Research Applications
Dexniguldipine has several scientific research applications:
Chemistry: It is used as a model compound for studying dihydropyridine chemistry and its reactivity.
Mechanism of Action
Dexniguldipine exerts its effects primarily through the inhibition of protein kinase C (PKC) activity. This inhibition affects various cellular processes, including cell cycle progression, differentiation, and apoptosis . The compound also targets P-glycoprotein, a key player in multidrug resistance, thereby enhancing the efficacy of other chemotherapeutic agents .
Comparison with Similar Compounds
Dexniguldipine is unique among dihydropyridine derivatives due to its potent antineoplastic activity and ability to reverse multidrug resistance. Similar compounds include:
Niguldipine: Another dihydropyridine derivative with similar properties but less potent in reversing multidrug resistance.
Amlodipine: Another calcium channel blocker with different therapeutic applications.
This compound stands out due to its dual role in inhibiting PKC and reversing multidrug resistance, making it a valuable compound in cancer research and therapy .
Biological Activity
Dexniguldipine hydrochloride (DNIG) is a dihydropyridine derivative recognized for its significant biological activity, particularly in the context of cancer treatment. This compound has been extensively studied for its role as a potent inhibitor of protein kinase C (PKC) and its ability to overcome multidrug resistance in various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.
This compound primarily functions as a protein kinase C inhibitor , which plays a crucial role in regulating cell proliferation and differentiation. By inhibiting PKC, DNIG affects several cellular processes:
- Inhibition of Cell Proliferation : DNIG has been shown to significantly reduce the proliferation of Friend erythroleukemia cells at a concentration of 2.5 µM while maintaining cellular viability above 80% over extended exposure periods .
- Induction of Differentiation : The compound inhibits hexamethylene-bisacetamide (HMBA)-induced differentiation in these cells, suggesting a pre-commitment effect where even short exposures can lead to significant inhibition .
- Alteration of Phosphorylation : Studies have indicated that DNIG decreases the phosphorylation levels of key nuclear proteins, which may contribute to its antineoplastic effects .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound reveals important insights into its clinical application:
- Bioavailability : In a study involving patients with malignant disease, the absolute bioavailability of oral this compound was found to be low (3-5%) across different dosages (750 mg to 2,250 mg daily) . This suggests that while the drug shows potential efficacy, its low bioavailability may limit its routine clinical use.
- Half-Life and Clearance : After intravenous administration, DNIG exhibited a terminal half-life of approximately 22.4 hours, with a clearance rate of 36.9 L/h and a large volume of distribution (1,193 L) .
Antineoplastic Activity
This compound has demonstrated notable antineoplastic activity across various cancer types:
- Tumor Xenografts : In vitro studies on human tumor xenografts have shown that DNIG exhibits selective antiproliferative effects against melanoma and other tumor types .
- Clinical Observations : In clinical settings, patients treated with this compound showed tumor regression in certain cases, including partial remission in renal cell carcinoma .
Case Studies
Several case studies highlight the effectiveness and challenges associated with this compound treatment:
- Patient Response : In one reported case, a patient with renal cell carcinoma experienced partial remission after treatment with this compound despite the low bioavailability .
- Adverse Effects : Common adverse effects included loss of appetite, nausea, and vomiting; however, these were generally tolerable .
Data Summary
The following table summarizes key findings from various studies on this compound:
Properties
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJMLYUFVDMUHP-MGBGTMOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152666 | |
Record name | (+)-Niguldipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120054-86-6 | |
Record name | (+)-Niguldipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120054-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexniguldipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120054866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexniguldipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14068 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-Niguldipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXNIGULDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DG6ZTC43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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